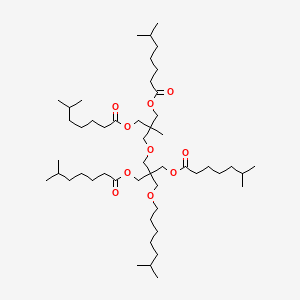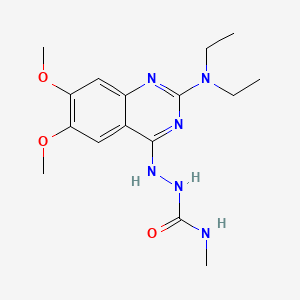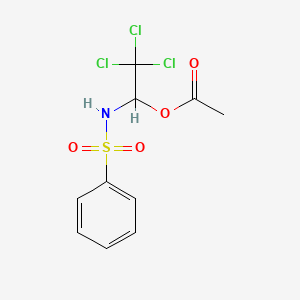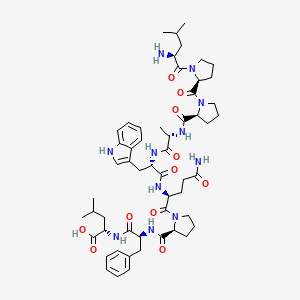
Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound features a silane core with a phenyl group and a trioxabicyclo octane structure, making it a subject of interest in advanced material science and synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” likely involves multiple steps, including the formation of the trioxabicyclo octane structure, the attachment of the phenyl group, and the incorporation of the silane moiety. Typical reaction conditions may include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
化学反応の分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may target the phenyl group or other functional groups within the molecule.
Substitution: The phenyl group or other substituents may be replaced by different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.
Biology
In biological research, organosilicon compounds are often explored for their potential use in drug delivery systems and as biocompatible materials. The trioxabicyclo octane structure may offer unique interactions with biological molecules.
Medicine
Medical applications may include the development of new pharmaceuticals or diagnostic agents. The stability and reactivity of the silane group can be harnessed to create compounds with therapeutic potential.
Industry
In industry, this compound may be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its thermal stability and chemical resistance make it suitable for high-performance applications.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In chemical reactions, the silane group may act as a reactive center, facilitating various transformations. In biological systems, the compound’s structure may interact with specific molecular targets, influencing pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds may include other organosilicon compounds with different substituents or structural variations. Examples include:
- Trimethylsilyl derivatives
- Phenylsilane compounds
- Trioxabicyclo octane derivatives
Uniqueness
What sets “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” apart is its unique combination of a silane core, a phenyl group, and a trioxabicyclo octane structure. This combination may impart specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
108636-25-5 |
|---|---|
分子式 |
C20H28O3Si |
分子量 |
344.5 g/mol |
IUPAC名 |
2-[4-(4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H28O3Si/c1-18(2,3)19-13-21-20(22-14-19,23-15-19)17-9-7-16(8-10-17)11-12-24(4,5)6/h7-10H,13-15H2,1-6H3 |
InChIキー |
ATGBINQKNBKIGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


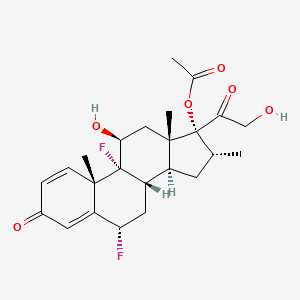
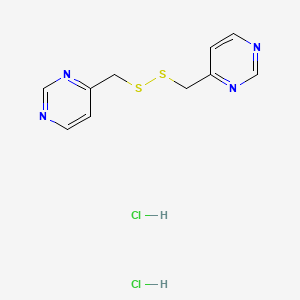
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
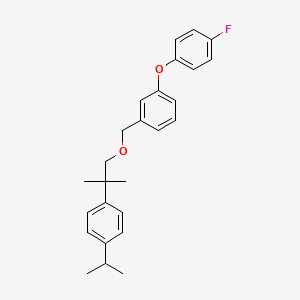


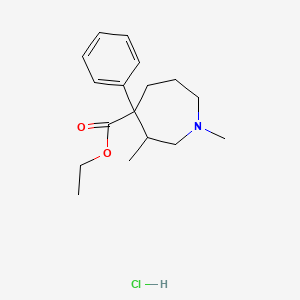
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
